molecular formula C14H19N3O B2458034 N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]but-2-ynamide CAS No. 2411195-49-6

N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]but-2-ynamide

Cat. No.: B2458034
CAS No.: 2411195-49-6
M. Wt: 245.326
InChI Key: WRKWESFGPFCGCM-UHFFFAOYSA-N
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Description

N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]but-2-ynamide is a synthetic organic compound that features a unique structure combining a cyclopentyl group, a pyrazole ring, and an alkyne moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]but-2-ynamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The alkyne moiety can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to form alkenes or alkanes.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Catalysts like palladium on carbon or hydrogen gas.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]but-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, while the alkyne moiety can participate in covalent bonding or other interactions, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynylamine
  • N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynylmethane

Uniqueness

N-[2-(1-cyclopentyl-1H-pyrazol-3-yl)ethyl]but-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(1-cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-2-5-14(18)15-10-8-12-9-11-17(16-12)13-6-3-4-7-13/h9,11,13H,3-4,6-8,10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKWESFGPFCGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCC1=NN(C=C1)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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